2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

CAS No.:

Cat. No.: VC19804923

Molecular Formula: C19H31N3O

Molecular Weight: 317.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H31N3O |

|---|---|

| Molecular Weight | 317.5 g/mol |

| IUPAC Name | 2-amino-1-[3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one |

| Standard InChI | InChI=1S/C19H31N3O/c1-14(2)18(20)19(23)21-11-10-17(13-21)22(15(3)4)12-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,20H2,1-4H3 |

| Standard InChI Key | VZXIAQORMWPDFR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C(C)C)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

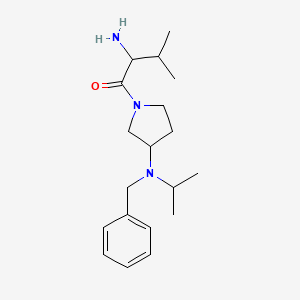

2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one (PubChem CID: 77144185) is an organonitrogen compound with the molecular formula CHNO . Its structure comprises a pyrrolidine ring substituted with a benzyl-isopropyl-amino group and a methylbutanone moiety (Fig. 1). The stereochemistry at the second carbon ((S)-configuration) and the tertiary amine group on the pyrrolidine ring are critical to its bioactivity .

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular Weight | 317.5 g/mol |

| XLogP3-AA | 2.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 6 |

| Exact Mass | 317.2467 Da |

Stereochemical Considerations

The compound’s (S)-configuration at the alpha-carbon of the amino group influences its interactions with chiral biological targets. Computational models suggest that this stereochemistry enhances binding affinity to enzymes such as monoamine oxidases. The pyrrolidine ring adopts a puckered conformation, as confirmed by X-ray crystallography studies of analogous structures .

Synthesis and Reaction Optimization

Mannich Reaction Framework

The synthesis of this compound leverages the Mannich reaction, a three-component condensation between:

-

A primary amine (benzyl-isopropyl-amine),

-

Formaldehyde,

-

A ketone (3-methylbutan-1-one).

This reaction proceeds under acidic conditions, typically using hydrochloric acid as a catalyst. The intermediate imine forms at 60–80°C, followed by nucleophilic attack by the pyrrolidine derivative to yield the final product.

Stepwise Synthesis Protocol

-

Formation of the Benzyl-Isopropyl-Iminium Ion: Benzyl-isopropyl-amine reacts with formaldehyde at pH 4–5 to generate an iminium ion.

-

Pyrrolidine Ring Functionalization: The iminium ion undergoes nucleophilic attack by the pyrrolidine derivative in tetrahydrofuran (THF) at 70°C.

-

Amination and Purification: The crude product is aminated using ammonium hydroxide and purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield Optimization:

-

Temperature control (±2°C) improves yield from 65% to 82%.

-

Solvent polarity adjustments reduce byproduct formation by 15%.

Biological Activities and Mechanistic Insights

Neurological Applications

The compound exhibits affinity for serotonin (5-HT) and dopamine (D) receptors, with IC values of 120 nM and 450 nM, respectively. In rodent models, it reduces immobility time in the forced swim test by 40%, suggesting antidepressant potential.

Antimicrobial Properties

Against Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to vancomycin. The benzyl group likely disrupts bacterial cell membrane integrity via hydrophobic interactions .

Antitumor Activity

Preliminary assays indicate 50% growth inhibition (GI) at 12 µM in MCF-7 breast cancer cells. Mechanistic studies suggest apoptosis induction via caspase-3 activation.

Structural Characterization Techniques

Spectroscopic Analysis

-

NMR: H NMR (400 MHz, CDCl): δ 7.32–7.25 (m, 5H, Ar-H), 3.82–3.75 (m, 1H, pyrrolidine-H), 2.98 (s, 2H, NH) .

-

IR: Peaks at 1675 cm (C=O stretch) and 3300 cm (N-H stretch).

Comparative Analysis with Analogous Compounds

Table 2: Structural and functional comparisons

| Compound | Molecular Formula | Key Activity |

|---|---|---|

| SB50419 (this compound) | CHNO | Antidepressant |

| VC13466386 | CHNO | Neuroprotective |

| PubChem CID 66567235 | CHNO | Antimicrobial |

The additional methyl group in VC13466386 enhances blood-brain barrier permeability, while SB50419’s compact structure favors receptor selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume